Product packaging for Metaxalone, (S)-(Cat. No.:CAS No. 1072122-15-6)

Metaxalone, (S)-

Cat. No.: B12770194
CAS No.: 1072122-15-6
M. Wt: 221.25 g/mol
InChI Key: IMWZZHHPURKASS-NSHDSACASA-N
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Description

Overview of Metaxalone (B1676338) as a Subject of Chemical and Biological Research

Metaxalone is recognized as a centrally acting skeletal muscle relaxant, though its precise mechanism of action remains to be fully elucidated. nih.govwikipedia.orggoogle.com It is generally believed to exert its effects through central nervous system depression. wikipedia.orggoogle.com Research into metaxalone has explored its synthesis, physicochemical properties, and metabolism. researchgate.netnih.govmdpi.com A significant area of study has been its formulation and pharmacokinetics, including the effects of food on its bioavailability. wikipedia.org

More recent research has begun to uncover additional biological activities. For instance, studies on the racemic mixture of metaxalone have indicated that it possesses monoamine oxidase A (MAO-A) inhibitory activity. This finding suggests potential applications in neuroinflammatory conditions, as demonstrated by its antioxidant and anti-inflammatory effects in microglial cells. nih.gov However, the vast majority of this research has been conducted using the racemic mixture, a combination of both the (S)- and (R)-enantiomers. mdpi.com

Significance of Chirality and Stereoisomerism in Pharmaceutical Compound Research

The principle of chirality is fundamental in pharmacology. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. The differential effects of enantiomers are a critical consideration in drug development, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or even contribute to adverse effects. nih.gov

In the context of metaxalone, the molecule possesses a single chiral center, leading to the existence of (S)-Metaxalone and (R)-Metaxalone. The fact that it is administered as a racemic mixture underscores a significant gap in the understanding of its pharmacology. The synthesis of enantiomerically pure forms, such as the A-(S)-form of metaxalone, represents a critical step toward investigating the specific contributions of each stereoisomer. researchgate.net Research into the crystalline structure of the enantiopure A-(S)-form has shown differences in its organization compared to the racemic form, which can have implications for its physicochemical properties. researchgate.net

Current Research Frontiers and Unresolved Questions for (S)-Metaxalone

The primary unresolved question and, consequently, the most significant research frontier for (S)-Metaxalone is the determination of its specific biological and pharmacological activity. There is a notable absence of studies directly comparing the effects of the (S)-enantiomer with the (R)-enantiomer and the racemic mixture.

Key areas for future investigation include:

Stereoselective Pharmacodynamics: Does the muscle relaxant activity of metaxalone reside primarily in the (S)-enantiomer, the (R)-enantiomer, or is it a synergistic effect of both?

Stereoselective Metabolism: Are there differences in how the body metabolizes (S)-Metaxalone compared to (R)-Metaxalone? This could have significant implications for its efficacy and safety profile.

Stereoselective MAO-A Inhibition: Is the observed MAO-A inhibitory activity specific to one enantiomer? Pinpointing this could open new avenues for therapeutic applications.

Potential for Improved Therapeutics: The development of a single-enantiomer drug, or an "enantiopure" drug, could potentially offer a better therapeutic index by maximizing efficacy and minimizing side effects.

The synthesis of optically active (S)-Metaxalone has paved the way for these crucial investigations. sigmaaldrich.com Answering these questions will not only provide a more complete understanding of metaxalone's pharmacology but also represents a classic example of the importance of stereochemistry in optimizing drug therapy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B12770194 Metaxalone, (S)- CAS No. 1072122-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1072122-15-6

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(5S)-5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/t11-/m0/s1

InChI Key

IMWZZHHPURKASS-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC[C@@H]2CNC(=O)O2)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C

Origin of Product

United States

Stereochemistry and Chiral Characteristics of Metaxalone

Enantiomeric Forms and Racemic Modifications

Metaxalone (B1676338) exists as a pair of enantiomers, (S)-Metaxalone and (R)-Metaxalone, due to a single stereocenter in its oxazolidinone ring. When present in an equal 1:1 ratio, these enantiomers form a racemic mixture. Research has identified several polymorphic forms of both racemic and enantiopure metaxalone.

The known solid phases include two racemic polymorphs, designated A-rac-1 and B-rac-1. In addition to these, an enantiopure form, A-(S)-1, has been isolated and studied. Crystallization of metaxalone from a molten state can also lead to the formation of a metastable C-phase, which exists for both the racemic mixture (C-rac-1) and the pure enantiomer (C-(S)-1). This metastable phase subsequently transforms into the more stable A-rac-1 or A-(S)-1 forms, respectively.

Table 1: Polymorphic Forms of Metaxalone

Form Designation Chirality Description Relative Stability
A-(S)-1 Enantiopure (S) A stable enantiomeric form. Less stable than B-rac-1, comparable to A-rac-1.
A-rac-1 Racemic A stable racemic polymorph. Less stable than B-rac-1, comparable to A-(S)-1.
B-rac-1 Racemic The most thermodynamically stable racemic polymorph. Most stable form.
C-(S)-1 Enantiopure (S) A metastable enantiomeric form. Least stable enantiopure form.

Chiroptical Properties and Their Measurement in Research

The chirality of (S)-Metaxalone gives rise to chiroptical properties, which are the differential interaction with left and right circularly polarized light. These properties are instrumental in distinguishing between enantiomers and are measured using techniques such as polarimetry and circular dichroism spectroscopy.

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is quantified as the specific rotation. The (S)-enantiomer will rotate the light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while the (R)-enantiomer will rotate it to an equal degree in the opposite direction. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation. While the principles of polarimetry are well-established for chiral molecules like (S)-Metaxalone, specific experimental values for its optical rotation are not widely reported in the surveyed literature.

Chirality-Dependent Supramolecular Assembly and Polymorphism

The chirality of metaxalone significantly influences its supramolecular assembly in the crystalline state, leading to different packing arrangements and intermolecular interactions between enantiopure and racemic forms. Analysis of the crystal structures of 1,3-oxazolidin-2-one derivatives, the core structure of metaxalone, reveals distinct patterns in their supramolecular synthons based on chirality.

In racemic crystals of compounds with the oxazolidinone framework, the molecules predominantly form closed-ring synthons. In contrast, enantiopure crystals, such as those of (S)-Metaxalone, typically exhibit the formation of linear chains as the primary supramolecular motif. This difference in crystal packing highlights how the presence of a single enantiomer versus a mixture of both can direct the formation of entirely different supramolecular architectures. This principle serves as a valuable tool in crystal engineering for designing crystalline solids with desired organizational structures.

The existence of different polymorphs for both racemic and enantiopure metaxalone further underscores the complexity of its solid-state behavior. The interplay between molecular conformation and intermolecular interactions, guided by chirality, dictates which polymorphic form is most stable under given conditions.

Crystallographic Analysis of Enantiopure (S)-Metaxalone Forms

The crystal structure of the enantiopure A-(S)-1 form of metaxalone has been studied and is reported to have a crystalline organization that is closely related to the A-rac-1 polymorph. This similarity suggests that the packing of the (S)-molecules in the enantiopure crystal is analogous to the packing of the alternating (R) and (S) molecules in the racemic crystal of the A-form.

Powder X-ray diffraction (PXRD) and infrared (IR) spectroscopy have been used to compare the internal structures of the different crystalline forms. These analyses have shown a similarity in the internal structure of the A-(S)-1, A-rac-1, C-(S)-1, and C-rac-1 forms. In contrast, the B-rac-1 phase exhibits a significantly different internal structure from all other identified phases.

While detailed crystallographic data for the enantiopure A-(S)-1 form, such as unit cell parameters and space group, are not fully detailed in the readily available literature, the comparative analysis provides valuable insight into its structural relationship with the racemic polymorphs.

Table 2: Summary of Crystallographic and Spectroscopic Observations

Crystalline Form Key Structural/Spectroscopic Features
A-(S)-1 Crystalline organization is similar to A-rac-1. Internal structure is similar to A-rac-1, C-(S)-1, and C-rac-1 based on PXRD and IR spectra.
A-rac-1 Structurally similar to A-(S)-1.
B-rac-1 Internal structure is significantly different from all other known forms.

| C-(S)-1 & C-rac-1 | Metastable forms with internal structures similar to the A-forms. |

Advanced Synthetic Methodologies for S Metaxalone

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing single-enantiomer drugs like (S)-Metaxalone, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The approaches to synthesize (S)-Metaxalone are broadly categorized into biocatalytic and chemical methods, each employing unique strategies to control stereochemistry.

Biocatalytic Syntheses Utilizing Halohydrin Dehalogenases

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high selectivity and mild reaction conditions offered by enzymes. Halohydrin dehalogenases (HHDHs) have been identified as particularly effective biocatalysts for the synthesis of (S)-Metaxalone. acs.orgwilliams.edu These enzymes catalyze the ring-opening of epoxides with various nucleophiles, a key step in the formation of the oxazolidinone core of metaxalone (B1676338). nih.gov

The biocatalytic approach to metaxalone and its analogs involves the reaction of epoxides with cyanate, catalyzed by a halohydrin dehalogenase. acs.orgwilliams.edu Specifically, the halohydrin dehalogenase HHDHamb from Acidimicrobiia bacterium has shown promise in this transformation. acs.orgwilliams.edu

To improve the catalytic efficiency and enantioselectivity of wild-type HHDHs for the synthesis of (S)-Metaxalone, protein engineering techniques have been employed. acs.orgnih.gov Researchers identified five key amino acid residues in the active site of HHDHamb that could influence substrate binding and catalytic activity. nih.gov By introducing mutations at these positions, a library of mutant enzymes was created and screened for improved performance.

A quadruple mutant of HHDHamb was identified as a highly effective catalyst for the synthesis of chiral metaxalone, demonstrating significantly enhanced enantioselectivity compared to the wild-type enzyme. nih.gov While the specific mutations of this quadruple mutant are not detailed in the available literature, its application in the gram-scale synthesis of (S)-Metaxalone highlights the success of this protein engineering strategy. acs.orgnih.gov In contrast, a triple mutant of the same enzyme was found to efficiently produce racemic metaxalone. nih.gov

Table 1: Performance of Engineered HHDHamb in Metaxalone Synthesis

Enzyme Variant Product Yield Enantiomeric Excess (ee)
Quadruple Mutant (S)-Metaxalone 44% 98%

This table summarizes the performance of two engineered variants of the halohydrin dehalogenase HHDHamb in the synthesis of metaxalone.

The engineered halohydrin dehalogenase system has demonstrated versatility beyond the synthesis of (S)-Metaxalone itself. The optimized biocatalysts have been successfully used to synthesize a variety of metaxalone analogues. acs.orgwilliams.edunih.gov This substrate generality allows for the creation of a library of related compounds, which can be valuable for structure-activity relationship studies and the development of new therapeutic agents.

The synthesis of chiral metaxalone analogues was achieved with yields ranging from 28% to 40% and high enantiomeric excess (90-99% ee). acs.orgwilliams.edu Racemic versions of these analogues were also produced in higher yields, ranging from 77% to 92%. acs.orgwilliams.edu The specific structures of the synthesized analogues are not provided in the reviewed literature, but the results indicate the broad applicability of the biocatalytic platform.

Table 2: Synthesis of Metaxalone Analogues using Engineered HHDHamb

Product Type Yield Range Enantiomeric Excess (ee) Range
Chiral Analogues 28-40% 90-99%

This table shows the yield and enantioselectivity for the synthesis of a range of metaxalone analogues using the engineered HHDHamb catalyst system.

A key advantage of the biocatalytic approach is its potential for scalable and environmentally friendly production of enantiopure compounds. The synthesis of (S)-Metaxalone using the engineered quadruple mutant of HHDHamb has been successfully demonstrated on a gram-scale. acs.orgwilliams.edu This scalable synthesis achieved a 44% yield with an excellent enantiomeric excess of 98% ee, showcasing the practical utility of this biocatalytic method for producing significant quantities of the desired chiral drug. acs.orgwilliams.edunih.gov The use of whole-cell biocatalysts, where the enzyme is used within the host organism (e.g., E. coli), can further simplify the process and reduce costs associated with enzyme purification.

Chemoenzymatic and Asymmetric Chemical Synthesis Routes

In addition to purely biocatalytic methods, chemoenzymatic and asymmetric chemical strategies represent alternative approaches for the synthesis of (S)-Metaxalone. Chemoenzymatic routes combine the advantages of both chemical and enzymatic catalysts in a single synthetic sequence, while asymmetric chemical synthesis relies on chiral catalysts or auxiliaries to induce stereoselectivity.

While the search of existing literature did not yield specific, detailed chemoenzymatic or asymmetric chemical synthesis routes that have been explicitly applied to the industrial production of (S)-Metaxalone, general principles of these methodologies are well-established in organic synthesis and can be conceptually applied.

The use of chiral auxiliaries is a common strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. Oxazolidinones themselves are a well-known class of chiral auxiliaries, though for the synthesis of (S)-Metaxalone, a different chiral auxiliary would be employed to induce the desired stereochemistry at the C5 position of the metaxalone structure.

A potential, though not explicitly documented for (S)-Metaxalone, asymmetric chemical approach could involve an asymmetric aldol reaction mediated by a chiral auxiliary to set the stereocenter, followed by a Curtius rearrangement and subsequent intramolecular cyclization to form the oxazolidinone ring. This type of tandem reaction sequence has been explored for the synthesis of other chiral 4,5-disubstituted oxazolidin-2-ones. However, specific examples and the efficacy of this approach for (S)-Metaxalone are not detailed in the reviewed scientific literature.

Alternative Synthetic Pathways Towards Chiral Metaxalone

The conventional synthesis of metaxalone typically results in a racemic mixture, necessitating subsequent resolution to isolate the desired (S)-enantiomer. However, recent advancements in biocatalysis have paved the way for alternative synthetic routes that directly yield chiral metaxalone, thereby circumventing the need for resolution. One of the most promising methodologies involves the use of halohydrin dehalogenases (HHDHs).

A notable biocatalytic approach for the synthesis of (S)-metaxalone has been developed, leveraging a halohydrin dehalogenase from Acidimicrobiia bacterium (HHDHamb). nih.govchemistryviews.org This method is centered around the enzymatic reaction of epoxides and cyanate. Through protein engineering of HHDHamb, researchers have significantly enhanced both the catalytic efficiency and enantioselectivity of the enzyme.

The engineered enzyme facilitates the gram-scale synthesis of chiral metaxalone with a remarkable 98% enantiomeric excess (ee) and a yield of 44%. nih.govchemistryviews.org This biocatalytic pathway offers a more direct and efficient route to (S)-metaxalone compared to traditional chemical synthesis followed by chiral resolution. The process is also notable for its use of low-cost and readily available starting materials, namely cyanate and commercially available epoxides. chemistryviews.org

The versatility of this biocatalytic strategy has been further demonstrated through the synthesis of various metaxalone analogues. For these analogues, chiral forms have been produced with enantiomeric excesses ranging from 90-99% and yields of 28-40%. nih.gov In contrast, the synthesis of racemic forms of these analogues proceeded with significantly higher yields of 77-92%. nih.gov

Chiral Resolution Techniques for Metaxalone Racemates

While direct asymmetric synthesis of (S)-metaxalone is an increasingly viable option, the resolution of racemic metaxalone remains a common and important strategy for obtaining the enantiomerically pure compound. Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. Several techniques can be employed for this purpose, each with its own advantages and limitations. The primary methods applicable to the resolution of metaxalone racemates include chromatographic enantioseparation, kinetic resolution, and diastereomeric derivatization.

Chromatographic Enantioseparation Methodologies

Chromatographic enantioseparation is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, consequently, their separation.

While specific, detailed protocols for the chromatographic enantioseparation of metaxalone are not extensively documented in publicly available literature, the general principles of this methodology are well-established and applicable. The selection of an appropriate chiral stationary phase is critical for successful separation. Common CSPs are based on polysaccharides, proteins, cyclodextrins, and Pirkle-type phases. For a molecule like metaxalone, which possesses a polar carbamate group and an aromatic ether linkage, several types of CSPs could potentially be effective.

The separation is typically carried out using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). SFC is often favored for preparative separations due to its lower environmental impact and faster separation times. The choice of mobile phase is also crucial and is optimized to achieve the best balance between resolution and analysis time.

Kinetic Resolution Strategies

Kinetic resolution is a method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in the preferential conversion of one enantiomer into a new product, leaving the unreacted starting material enriched in the other enantiomer.

Enzymatic kinetic resolution is a particularly attractive approach due to the high enantioselectivity of enzymes. For a compound like metaxalone, which contains a secondary alcohol precursor in its synthesis, lipases are a class of enzymes that could be employed for the kinetic resolution of a racemic intermediate. For instance, a racemic alcohol precursor to metaxalone could be subjected to acylation catalyzed by a lipase in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer at a much faster rate, allowing for the separation of the acylated product from the unreacted alcohol, which would be enriched in the other enantiomer.

While specific examples of the kinetic resolution of metaxalone itself are not readily found in the literature, the principles of this technique are widely applied in the synthesis of chiral pharmaceuticals. The success of this method depends on finding a suitable enzyme and optimizing reaction conditions to maximize the enantiomeric excess of both the product and the unreacted starting material.

Diastereomeric Derivatization and Separation

Diastereomeric derivatization is a classical method for resolving racemates. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like crystallization or chromatography.

For the resolution of metaxalone, a suitable chiral resolving agent would react with the molecule to form diastereomeric derivatives. Given the structure of metaxalone, derivatization could potentially occur at the secondary amine within the oxazolidinone ring after hydrolysis, or more likely, this method would be applied to a chiral precursor in the synthetic pathway. For example, a racemic amino alcohol precursor could be reacted with a chiral acid, such as a derivative of tartaric acid, to form diastereomeric salts.

Pharmacodynamics and Molecular Mechanisms of S Metaxalone

Elucidation of Central Nervous System (CNS) Modulatory Mechanisms

The precise mechanism of action of metaxalone (B1676338) has not been definitively established; however, its therapeutic effects are largely attributed to general depression of the central nervous system (CNS). drugbank.comwikipedia.orgnih.govfda.gov This CNS depression is thought to be the primary means by which it produces skeletal muscle relaxation. cambridge.orgtaylorandfrancis.comcambridge.org The sedative properties of the drug may be related to its mode of action. drugbank.comfda.gov Unlike neuromuscular blocking agents, metaxalone is a centrally acting skeletal muscle relaxant. taylorandfrancis.comoclc.org It is suggested that its function may involve the modification of signals that are conducted through polysynaptic fibers which control passive stretch. cambridge.org The muscle relaxant effects are considered to be a result of its sedative properties rather than a direct effect on the muscle itself. nih.gov

Cellular and Subcellular Effects

Recent research has begun to uncover the immunomodulatory and anti-inflammatory properties of metaxalone at the cellular level. Studies suggest that beyond its role as a CNS depressant, metaxalone can directly influence inflammatory pathways. nih.govnih.gov

In vitro studies utilizing the mouse macrophage RAW264.7 cell line have demonstrated that metaxalone can directly impact macrophage activity. Treatment with metaxalone at concentrations ranging from 1-100 μM resulted in a decrease in the number of macrophage cells. nih.gov This reduction was attributed to a dual mechanism: the inhibition of macrophage proliferation and the stimulation of cell death. nih.gov

Table 1: Effect of (S)-Metaxalone on RAW264.7 Macrophage Cells
Concentration (μM)Observed EffectMechanism
1-100Decrease in cell numberInhibition of proliferation and stimulation of cell death

(S)-Metaxalone has been shown to suppress the production of key inflammatory molecules. In studies involving lipopolysaccharide (LPS)-stimulated mouse macrophages, metaxalone repressed the heightened production of inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov It also inhibited the production of the inflammatory mediator prostaglandin (B15479496) E2 (PGE2). nih.gov Further research on human microglial cells (HMC3) corroborated these findings, showing that metaxalone could reverse an inflammatory state induced by interleukin-1β (IL-1β) by reducing the release of TNF-α and IL-6. nih.govmdpi.com

Table 2: Inhibitory Effects of (S)-Metaxalone on Inflammatory Mediators
Cell ModelStimulantInhibited Cytokines/Mediators
RAW264.7 Mouse MacrophagesLipopolysaccharide (LPS)TNF-α, IL-6, PGE2
HMC3 Human Microglial CellsInterleukin-1β (IL-1β)TNF-α, IL-6

The anti-inflammatory effects of (S)-metaxalone are underpinned by its modulation of several intracellular signaling pathways. In LPS-treated RAW264.7 macrophages, metaxalone reduced the levels of cyclooxygenase (COX)-1, COX-2, and nuclear factor kappa B (NF-kB). nih.gov The mitogen-activated protein kinase (MAPK) signaling pathway was also negatively affected, with metaxalone decreasing the molecular levels of MAPK. nih.gov Conversely, it was found to increase the levels of caspase-3, a key protein involved in apoptosis, which aligns with the observation that it stimulates macrophage cell death. nih.gov

In HMC3 microglial cells, metaxalone demonstrated the ability to reduce NF-kB while increasing the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and nuclear factor erythroid 2-related factor 2 (Nrf2), which are involved in resolving inflammation and managing oxidative stress. nih.govmdpi.com This study also highlighted that metaxalone could decrease the activity and expression of monoamine oxidase A (MAO-A), an enzyme linked to neuroinflammation. nih.govmdpi.com

A key aspect of metaxalone's pharmacodynamic profile is its lack of direct action on skeletal muscle. drugbank.comfda.gov It does not directly relax tense skeletal muscles by acting on the muscle tissue itself. cambridge.orgtaylorandfrancis.comrxlist.com Specifically, metaxalone has no direct effect on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber. fda.govcambridge.orgrxlist.com Its muscle relaxant properties are therefore considered to be a secondary consequence of its central nervous system depressant and sedative effects. nih.gov

Immunomodulatory and Anti-Inflammatory Activities

Receptor and Target Interaction Profiling of (S)-Metaxalone

The specific receptor and target interaction profile for the (S)-enantiomer of metaxalone remains largely uncharacterized in publicly available scientific literature. Metaxalone is commercially available and clinically used as a racemic mixture, containing both (S)- and (R)-enantiomers. guidetopharmacology.org Consequently, the majority of pharmacodynamic research has been conducted on this mixture.

The precise mechanism of action for metaxalone as a whole is not fully established. drugbank.comfda.govdrugs.comwikipedia.org It is generally considered to exert its muscle relaxant effects through central nervous system (CNS) depression, though the specific molecular targets responsible for this effect have not been definitively identified. drugbank.comfda.govwikipedia.orgfda.gov Current understanding suggests that metaxalone does not act directly on the contractile mechanism of skeletal muscle, the motor end plate, or the nerve fiber itself. fda.govfda.gov

While the metabolism of metaxalone involves several cytochrome P450 enzymes, including CYP1A2, CYP2D6, CYP2E1, and CYP3A4, this relates to its pharmacokinetic profile rather than its direct pharmacodynamic interactions with CNS receptors. fda.govdrugs.com

Pharmacokinetics and Metabolic Disposition of Metaxalone Mechanistic Studies

Cytochrome P450-Mediated Metabolism

The biotransformation of Metaxalone (B1676338) is heavily reliant on the cytochrome P450 (CYP) enzyme system, which is a critical determinant of its pharmacokinetic behavior.

Metaxalone undergoes extensive hepatic metabolism mediated by several cytochrome P450 isoenzymes. The primary enzymes involved in its biotransformation are CYP1A2, CYP2D6, CYP2E1, and CYP3A4. fda.gov To a lesser extent, CYP2C8, CYP2C9, and CYP2C19 also contribute to its metabolism. fda.gov The involvement of multiple CYP isoenzymes suggests a complex metabolic pathway for Metaxalone.

In vitro studies have been conducted to evaluate the potential of Metaxalone to act as either an inhibitor or an inducer of major CYP enzymes. These studies have shown that Metaxalone does not significantly inhibit the major CYP isoenzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. fda.gov Furthermore, in vitro investigations have demonstrated that Metaxalone does not cause significant induction of CYP1A2, CYP2B6, and CYP3A4. fda.gov

Biotransformation Pathways and Metabolite Elucidation

While many sources describe the metabolites of Metaxalone as "unidentified," some studies in humans have provided insight into its biotransformation pathways. fda.govdrugbank.com The metabolism of Metaxalone involves oxidation of one of the methyl groups, leading to the formation of 5-(3-methyl-5-carboxyphenoxymethyl)-2-oxazolidinone. nih.govresearchgate.net This major metabolite is also found in the urine as an ester glucuronide. researchgate.net Another identified biotransformation pathway is the cleavage of the ether linkage, which results in the formation of 3,5-xylenol. nih.govresearchgate.net The oxazolidinone ring structure of Metaxalone appears to be stable and does not undergo significant metabolism. researchgate.net

Apparent Volume of Distribution and Tissue Partitioning

Metaxalone has a large apparent volume of distribution (V/F) of approximately 800 L, which suggests extensive distribution of the drug into the tissues. fda.govdrugbank.com This is further supported by its lipophilicity, with a log P value of 2.42. fda.gov The high lipophilicity allows for ready passage through lipid membranes and into various body tissues. nih.govmerckmanuals.com While specific tissue distribution studies in humans are limited, the large apparent volume of distribution is a strong indicator that Metaxalone does not remain confined to the bloodstream but is widely distributed throughout the body. fda.govmerckmanuals.com

Clearance Mechanisms and Excretion Pathways

The primary mechanism of Metaxalone clearance from the body is through hepatic metabolism. fda.govdrugbank.com Following biotransformation in the liver, the resulting metabolites are excreted in the urine. fda.govdrugbank.com The apparent total clearance of Metaxalone has been determined in healthy volunteers under fasted conditions. For a 400 mg dose, the clearance is approximately 68 ± 50 L/h, and for an 800 mg dose, it is approximately 66 ± 51 L/h. fda.gov

Influence of Physiological Variables on Pharmacokinetic Mechanisms (e.g., Food-Drug Interactions at the Mechanistic Level)

The pharmacokinetics of Metaxalone are significantly influenced by the presence of food. Administration of Metaxalone with a high-fat meal results in a substantial increase in its systemic exposure. fda.gov In one study, a high-fat meal increased the maximum plasma concentration (Cmax) by 177.5% and the area under the curve (AUC) by 123.5%. fda.gov The time to reach maximum concentration (Tmax) was also delayed. fda.gov This food effect is attributed to a more complete absorption of Metaxalone in the presence of a high-fat meal. fda.gov The lipophilic nature of Metaxalone may contribute to its enhanced solubility and absorption in the presence of dietary fats. nih.gov

Interactive Data Tables

Pharmacokinetic Parameters of Metaxalone (Fasted State)

Parameter400 mg Dose (Mean, %CV)800 mg Dose (Mean, %CV)
Cmax (ng/mL)983 (53)1816 (43)
Tmax (h)3.3 (35)3.0 (39)
AUC∞ (ng·h/mL)7479 (51)15044 (46)
t½ (h)9.0 (53)8.0 (58)
CL/F (L/h)68 (50)66 (51)

Data sourced from FDA label information. fda.gov

Effect of a High-Fat Meal on Metaxalone Pharmacokinetics

DoseConditionCmax (% Increase)AUC (% Increase)Tmax (h)
400 mgFasted--3.3
400 mgFed (High-Fat)177.5%123.5%4.3
800 mgFasted--3.0
800 mgFed (High-Fat)193.6%146.4%4.9

Data sourced from FDA label information. fda.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Metaxalone and Its Analogues

Identification of Core Structural Requirements for Biological Activity

The chemical structure of metaxalone (B1676338), 5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one, can be dissected into three key pharmacophoric components: the 3,5-dimethylphenoxy group, the central oxazolidin-2-one core, and the methylene linker. The interplay of these structural features is believed to be essential for its biological activity as a centrally acting muscle relaxant.

The 3,5-dimethylphenoxy moiety is a critical feature, likely contributing to the lipophilicity of the molecule. This characteristic is important for crossing the blood-brain barrier to exert its effects on the central nervous system (CNS). The substitution pattern on the phenyl ring, specifically the meta-positioning of the two methyl groups, is thought to be optimal for receptor interaction or for orienting the molecule within its biological target. Modifications to this ring, such as altering the substitution pattern or replacing the methyl groups with other functionalities, would likely impact the compound's potency and selectivity.

The oxazolidin-2-one ring is a polar heterocyclic system that likely engages in key hydrogen bonding interactions within its biological target. The carbamate-like functionality within this ring system is a common feature in many centrally acting drugs. It is plausible that the nitrogen and oxygen atoms of this ring are crucial for anchoring the molecule in the active site of its target protein.

The methylene linker connecting the phenoxy group to the oxazolidinone core provides conformational flexibility. The length and nature of this linker are critical for establishing the correct spatial orientation between the aromatic and heterocyclic moieties, which is necessary for optimal binding to the biological target.

A hypothetical representation of the core structural requirements for the biological activity of metaxalone is presented in Table 1.

Structural FeaturePresumed Importance for Biological Activity
3,5-Dimethylphenoxy GroupLipophilicity for CNS penetration, specific hydrophobic interactions.
Oxazolidin-2-one RingHydrogen bonding interactions, polar contacts with the biological target.
Methylene LinkerProvides optimal spatial orientation of the key pharmacophoric groups.

Rational Design and Synthesis of Metaxalone Analogues for SAR Mapping

The rational design and synthesis of analogues are fundamental to mapping the SAR of a lead compound like metaxalone. acs.orgnih.govnih.gov This process involves systematically modifying the different parts of the molecule and evaluating the resulting changes in biological activity. While specific studies on the synthesis of metaxalone analogues for SAR mapping are not extensively documented in publicly available literature, a rational approach would involve modifications to the three main structural components identified in the previous section.

Modifications of the Aromatic Ring:

Altering Substitution: Moving the methyl groups to other positions (e.g., 2,4- or 2,6-disubstitution) or replacing them with other alkyl groups of varying sizes (e.g., ethyl, propyl) would help to probe the steric and electronic requirements of the binding pocket.

Introducing Different Substituents: Replacing the methyl groups with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., halogen) groups would provide insight into the electronic nature of the interaction with the target.

Modifications of the Oxazolidinone Ring:

Ring Alterations: Replacing the oxazolidinone ring with other five- or six-membered heterocycles (e.g., thiazolidinone, piperidinone) could determine the necessity of the specific oxazolidinone scaffold.

Substitution on the Ring: Introducing substituents at other positions of the oxazolidinone ring could explore additional binding interactions.

Modifications of the Methylene Linker:

Chain Length Variation: Increasing or decreasing the length of the linker (e.g., ethyl, propyl) would assess the optimal distance between the aromatic and heterocyclic rings.

Introducing Rigidity: Replacing the flexible methylene linker with a more rigid unit (e.g., a double bond or a small ring) could help to identify the bioactive conformation.

A hypothetical series of metaxalone analogues and their predicted impact on muscle relaxant activity are presented in Table 2 to illustrate the principles of SAR mapping.

AnalogueModification from MetaxalonePredicted Impact on Activity
1 2,4-Dimethylphenoxy instead of 3,5-dimethylphenoxyPotentially reduced activity due to altered steric fit.
2 3,5-Dichlorophenoxy instead of 3,5-dimethylphenoxyActivity may be altered due to changes in electronic properties and lipophilicity.
3 Replacement of oxazolidin-2-one with thiazolidin-2-oneActivity likely to change, indicating the importance of the oxygen atom for binding.
4 Ethylene linker instead of methylene linkerReduced activity may suggest a specific optimal distance between the key moieties.

Stereochemical Influence on SAR and Bioactivity

Metaxalone possesses a chiral center at the C5 position of the oxazolidin-2-one ring and is clinically used as a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. nih.gov The influence of stereochemistry on the biological activity of chiral drugs is a well-established principle in pharmacology. jbclinpharm.org The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as receptors and enzymes, leading to differences in potency, efficacy, and side-effect profiles between enantiomers.

It is plausible that the (S)- and (R)-enantiomers of metaxalone exhibit different affinities for the biological target responsible for its muscle relaxant effects. A comprehensive SAR study would necessitate the synthesis and pharmacological evaluation of the individual enantiomers to determine if one is more active than the other. This information would be critical for the development of a potentially more potent and safer single-enantiomer drug.

The general importance of stereochemistry in drug action is highlighted by numerous examples where the separation of enantiomers has led to improved therapeutic agents.

Computational Approaches for SAR and QSAR Modeling

Computational methods are powerful tools for elucidating SAR and developing predictive QSAR models. researchgate.netelsevierpure.com These approaches can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.

SAR Modeling: Molecular docking simulations could be employed to predict the binding mode of metaxalone and its analogues within the active site of a relevant biological target, if identified. This would provide a three-dimensional understanding of the interactions and help rationalize the observed SAR data. Pharmacophore modeling could also be used to identify the key chemical features and their spatial arrangement required for biological activity.

QSAR Modeling: A QSAR model for metaxalone analogues could be developed by correlating their biological activities with a set of calculated molecular descriptors. These descriptors quantify various physicochemical properties of the molecules, such as:

Electronic Descriptors: Atomic charges, dipole moment, and frontier orbital energies (HOMO/LUMO).

Steric Descriptors: Molecular volume, surface area, and shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A typical QSAR study would involve the following steps:

Data Set Generation: Synthesis and biological testing of a diverse series of metaxalone analogues.

Descriptor Calculation: Calculation of a wide range of molecular descriptors for each analogue.

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques.

A hypothetical QSAR equation might take the form:

Log(1/IC50) = a(LogP) - b(Molecular Volume) + c(Dipole Moment) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Advanced Analytical Methodologies for Metaxalone Research

Chromatographic Techniques for Quantitative Analysis and Enantiomeric Separation

Chromatographic methods are the cornerstone of Metaxalone (B1676338) analysis, offering high-resolution separation for both quantification and chiral discrimination.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the estimation of Metaxalone in biological fluids like human plasma. A developed HPLC method for Metaxalone in spiked human plasma utilized a BDS-C18 column with an isocratic mobile phase of acetonitrile and water (50:50, v/v) at a flow rate of 1 mL/min, with detection at 217 nm ajpaonline.com. This method demonstrated linearity in the concentration range of 0.1-4.0 mg/mL ajpaonline.com. For the analysis of Metaxalone and its degradation products in solid oral dosage forms, a stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method has also been developed, highlighting the enhanced speed and resolution of UPLC systems japer.inresearchgate.net.

While these methods are effective for quantitative analysis of the racemic mixture, the specific enantiomeric separation of (S)-Metaxalone is a critical aspect that often requires specialized chiral stationary phases (CSPs) in HPLC researchgate.net. The differential interaction of enantiomers with the CSP allows for their separation and individual quantification researchgate.net.

Table 1: Example HPLC Method Parameters for Metaxalone Analysis

Parameter Condition
Column BDS-C18
Mobile Phase Acetonitrile: Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 217 nm
Internal Standard Darunavir
Linear Range 0.1-4.0 mg/mL

Data sourced from ajpaonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of Metaxalone in complex biological matrices such as human and rat plasma japer.inijpras.comnih.govhilarispublisher.comjaper.inresearchgate.net. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Several LC-MS/MS methods have been developed and validated for Metaxalone. These methods typically involve a protein precipitation or liquid-liquid extraction step to clean up the plasma sample, followed by chromatographic separation on a C18 column japer.inresearchgate.netijpras.comnih.govresearchgate.net. The detection is performed on a triple quadrupole tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity nih.govjaper.inresearchgate.net. For instance, one method used the mass transition of m/z 222.3→161.2 for Metaxalone nih.gov. Another reported a transition of m/z 222.14 / 160.98 ijpras.comresearchgate.net. Deuterated Metaxalone (Metaxalone-d6 or Metaxalone-d3) is commonly used as an internal standard to ensure accuracy japer.inijpras.comnih.govjaper.inresearchgate.net.

These LC-MS/MS assays exhibit excellent linearity over a wide dynamic range, with lower limits of quantification (LLOQ) reaching as low as 0.105 µg/mL and 25.19 ng/mL in human plasma, making them suitable for pharmacokinetic studies ijpras.comnih.gov.

Table 2: Representative LC-MS/MS Method Parameters for Metaxalone Quantification in Human Plasma

Parameter Condition
Extraction Method Liquid-Liquid Extraction or Solid Phase Extraction
Chromatographic Column C18 reverse phase
Mobile Phase Methanol: 5mM Ammonium Acetate (85:15 v/v) researchgate.net or 10mM Ammonium Acetate: Methanol with Acetonitrile (60:40) japer.injaper.in
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
Mass Transition (Metaxalone) m/z 222.14 → 160.98 ijpras.comresearchgate.net
Mass Transition (IS - Metaxalone-d6) m/z 228.25 → 167.02 ijpras.comresearchgate.net
Linear Range 25.19 - 2521.313 ng/mL ijpras.com

| Run Time | 2.0 - 3.0 minutes japer.inijpras.com |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable tool in pharmaceutical analysis, particularly for volatile and semi-volatile compounds europeanpharmaceuticalreview.com. While LC-MS/MS is more commonly employed for the routine bioanalysis of Metaxalone due to its non-volatile nature, GC-MS has niche applications in research hilarispublisher.com. These applications can include the analysis of volatile impurities in the drug substance or the identification of specific degradation products that are amenable to gas chromatography europeanpharmaceuticalreview.com. In forensic and toxicological screening, GC-MS can be utilized for the identification of Metaxalone in biological samples nih.gov. The use of GC-MS often requires derivatization to increase the volatility of the analyte. The high sensitivity and specificity of GC-MS, especially when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, make it a powerful technique for these specialized research applications europeanpharmaceuticalreview.com.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of Metaxalone, providing information on its electronic and atomic structure.

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative estimation of Metaxalone in bulk drug and pharmaceutical formulations tsijournals.comijpbs.comresearchgate.net. Metaxalone exhibits a characteristic absorbance maximum (λmax) in the UV region, which has been reported at approximately 278-280 nm in solvents like methanol or ethanol tsijournals.comijpbs.comresearchgate.nettsijournals.comscispace.com. The absorbance at this wavelength is directly proportional to the concentration of the drug, following Beer-Lambert's law over a defined concentration range, typically between 40-240 µg/mL tsijournals.comtsijournals.com.

Derivative spectroscopy, particularly first and second-order derivatives, can be employed to enhance the resolution of the UV spectrum and to eliminate interference from excipients in the formulation tsijournals.comtsijournals.comijpsr.com. For instance, a first-order derivative spectroscopic method showed a zero-crossing point for Metaxalone at 278 nm, which can be used for its quantification tsijournals.com. Second-order derivative spectroscopy offers even greater selectivity for resolving overlapping bands tsijournals.com.

Table 3: Optical Characteristics of UV Spectrophotometric Methods for Metaxalone

Parameter Method A (Zero-Order) Method B (First-Order Derivative)
λmax / Zero Crossing 278 nm tsijournals.com 278 nm tsijournals.com
Linearity Range 40-240 µg/mL tsijournals.com 40-240 µg/mL tsijournals.com
Solvent Ethanol tsijournals.com Ethanol tsijournals.com

| Correlation Coefficient (r²) | > 0.99 ijpsr.com | > 0.99 ijpsr.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation of molecules like Metaxalone derpharmachemica.comnih.govcore.ac.ukbruker.com. Both ¹H and ¹³C NMR are routinely used to confirm the chemical structure of the compound nih.gov. The chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum provide detailed information about the proton environments within the molecule rsc.org. Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms present derpharmachemica.comrsc.org.

For Metaxalone, the ¹³C NMR spectrum shows 12 distinct carbon signals, with the aromatic carbons typically appearing in the downfield region (greater than 100 ppm) derpharmachemica.com. Solid-state ¹³C NMR has also been utilized to study the crystalline forms of Metaxalone and its cocrystals, where changes in chemical shifts can indicate the formation of new solid phases researchgate.net. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the connectivity between atoms and provide unambiguous structural assignment, which is particularly useful for identifying impurities and degradation products hyphadiscovery.com.

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized for the molecular fingerprinting of compounds like (S)-Metaxalone. This method is predicated on the principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate. The resulting absorption spectrum is unique to the molecule, serving as a distinct "fingerprint" that allows for its identification and characterization. researchgate.netresearchgate.netnih.gov The mid-infrared region, typically 4000–400 cm⁻¹, is of primary interest as it contains a wealth of information about the functional groups present in the molecule. researchgate.net

For (S)-Metaxalone, the FTIR spectrum reveals several characteristic absorption bands corresponding to its specific structural features. Analysis of the compound shows significant peaks that confirm its molecular structure. researchgate.netresearchgate.net These characteristic bands are crucial for confirming the identity of the substance in research and quality control settings.

Key vibrational modes observed in the FTIR spectrum of Metaxalone include:

N-H Stretching: A strong amide N-H vibration is typically observed around 3265-3441 cm⁻¹. researchgate.netresearchgate.net

C=O Stretching: A prominent band corresponding to the carbonyl (C=O) group of the oxazolidinone ring appears around 1724-1729 cm⁻¹. researchgate.net

C-H Stretching: Vibrations associated with the methyl (CH₃) groups are seen, with symmetric stretching observed around 2916 cm⁻¹. derpharmachemica.com

Other Vibrations: Additional bands are present which correspond to C-N stretching, C-O stretching, and aromatic ring vibrations, further contributing to the uniqueness of its spectral fingerprint. researchgate.netresearchgate.net

The entire spectrum, with its unique combination of peak positions, intensities, and shapes, provides a highly specific molecular fingerprint for (S)-Metaxalone. researchgate.net This non-destructive and rapid technique is invaluable for confirming the identity and integrity of the compound without the need for extensive sample preparation. d-nb.infojaper.in

Validation of Analytical Methods for Research Use

The validation of analytical methods is a critical process in pharmaceutical research to ensure that a specific method is suitable for its intended purpose. ijpbs.com It provides documented evidence that the procedure reliably and consistently produces accurate and reproducible results. scielo.brnih.gov For a compound like (S)-Metaxalone, validated analytical methods are essential for its quantification in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids. wjpps.com The validation process involves evaluating several key parameters to define the performance characteristics of the method. scielo.br These parameters ensure the reliability of research findings and are typically defined by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijpbs.comrjptonline.orgresearchgate.net

Parameters of Linearity, Sensitivity (LOD/LOQ), and Range

Linearity, sensitivity, and range are fundamental parameters that define the quantitative capabilities of an analytical method.

Linearity and Range: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ijpbs.com The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity. ijpbs.com For (S)-Metaxalone, various analytical techniques have been validated, demonstrating linearity over specific concentration ranges. The strength of the linear relationship is typically expressed by the correlation coefficient (r) or coefficient of determination (r²), with values close to 0.999 being desirable. ijpbs.com

Sensitivity (LOD/LOQ): The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. rjptonline.org The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rjptonline.org These parameters are crucial for analyzing low concentrations of Metaxalone, particularly in biological samples for pharmacokinetic studies. ijpras.com

The table below summarizes linearity, range, LOD, and LOQ data from various validated analytical methods for Metaxalone.

Analytical MethodLinearity RangeCorrelation Coefficient (r²)LODLOQSource
LC-MS/MS (in human plasma)25.19 - 2521.313 ng/mL> 0.98Not Reported25.19 ng/mL ijpras.com
HPLC (in human plasma)0.1 - 4.0 µg/mLNot ReportedNot Reported0.1 µg/mL ajpaonline.com
UV Spectroscopy40 - 200 µg/mLNot ReportedNot ReportedNot Reported ijpbs.com
Visible Spectroscopy10 - 50 µg/mL> 0.9980.6757 µg/mL2.389 µg/mL rjptonline.org
UV Spectrophotometry5 - 160 µg/mLNot Reported3.489 µg/mL10.575 µg/mL researchgate.net

Assessment of Accuracy, Precision, and Reproducibility

Accuracy and precision are cornerstone parameters that demonstrate the reliability of an analytical method.

Accuracy: Accuracy refers to the closeness of agreement between the value found and an accepted reference value. ijpbs.com It is often assessed using recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. nih.gov High percent recovery indicates high accuracy. For Metaxalone, accuracy studies have shown excellent recovery in various matrices. rjptonline.orgresearchgate.net

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ijpbs.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. ijpbs.com

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. ijpbs.com

Reproducibility: Measures the precision between different laboratories, which is considered in the standardization of a method. ijpbs.comnih.gov

The table below presents accuracy and precision data for Metaxalone from different studies.

Analytical MethodAccuracy (% Recovery / % of Nominal)Precision (%RSD)Source
LC-MS/MS (in human plasma)94.1% to 104.4%0.3% to 5.6% ijpras.com
HPLC (in human plasma)Within ± 15% (as % Relative Error)< 15% ajpaonline.com
Visible Spectroscopy98% - 100%Within acceptable limits for repeatability, intra-day, and inter-day precision. rjptonline.org
UV SpectrophotometryMean recovery of 99.69%Not explicitly stated, but method found to be precise. researchgate.net

Computational Chemistry and Molecular Modeling of S Metaxalone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and properties of metaxalone (B1676338). derpharmachemica.com These calculations provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic characteristics.

A study utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to perform a detailed analysis of the metaxalone molecule. derpharmachemica.com This level of theory is widely used for its balance of accuracy and computational efficiency in studying organic molecules. mpg.delsu.edu The calculations involved a full geometry optimization to find the most stable arrangement of atoms, corresponding to the minimum on the potential energy surface. nih.govnih.gov

Key electronic properties derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability. derpharmachemica.com Additionally, the Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. derpharmachemica.com

Table 1: Calculated Electronic Properties of Metaxalone

PropertyDescriptionCalculated Value/Finding
HOMO Energy Highest Occupied Molecular Orbital energy; indicates electron-donating ability.Localized over the phenoxy ring, suggesting this is a primary site for electrophilic attack. derpharmachemica.com
LUMO Energy Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability.Distributed over the oxazolidinone ring, particularly the carbonyl group. derpharmachemica.com
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical reactivity.A significant energy gap suggests high kinetic stability. derpharmachemica.com
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and reactive sites.Negative potential (red) is concentrated around the oxygen atoms of the carbonyl and ether groups, indicating sites for electrophilic attack. Positive potential (blue) is found around the N-H group. derpharmachemica.com
Global Reactivity Descriptors Parameters like chemical hardness, softness, and electronegativity derived from HOMO/LUMO energies.Quantitatively describe the overall reactivity of the molecule. derpharmachemica.com

This data is based on DFT/B3LYP/6-311++G(d,p) calculations. derpharmachemica.com

These quantum chemical studies provide a detailed electronic portrait of metaxalone, which is essential for understanding its interactions with biological targets and for designing new molecules with tailored electronic properties. arxiv.org

Molecular Dynamics Simulations of Ligand-Receptor Interactions

While specific molecular dynamics (MD) simulation studies for (S)-metaxalone are not extensively documented in the public literature, this computational technique is a powerful tool for investigating the dynamic behavior of a ligand-receptor complex over time. nih.govnih.gov MD simulations model the movements and interactions of atoms and molecules, providing insights that are not available from static models like molecular docking. rowan.edu

An MD simulation of (S)-metaxalone bound to a putative receptor, such as a G protein-coupled receptor (GPCR) or an ion channel, would begin with a starting structure, often derived from a docking experiment. researchgate.net This complex would be solvated in a box of water molecules and ions to mimic physiological conditions. nih.gov The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific time period, typically nanoseconds to microseconds. nih.gov

The primary goals of such a simulation would be to:

Assess Binding Stability: Determine if the ligand remains stably bound in the predicted pose or if it shifts or dissociates from the binding site. researchgate.net

Characterize Key Interactions: Identify which specific amino acid residues in the receptor form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with (S)-metaxalone. researchgate.net

Analyze Conformational Changes: Observe how the binding of (S)-metaxalone might induce conformational changes in the receptor, which is often linked to its activation or inhibition mechanism. rowan.edu

Calculate Binding Free Energy: Employ methods like MM-PBSA or MM-GBSA to estimate the strength of the ligand-receptor interaction. rowan.edu

Table 2: Illustrative Output from a Hypothetical MD Simulation of (S)-Metaxalone

ParameterPotential FindingImplication
RMSD of Ligand Low and stable fluctuation around an average value.The ligand maintains a stable binding pose within the receptor pocket.
Key H-Bonding Residues Persistent hydrogen bonds formed with Ser207 and Asn293.These residues are critical for anchoring the ligand in the binding site.
Interaction Occupancy The carbonyl oxygen of metaxalone shows >90% H-bond occupancy with a specific residue.This interaction is a dominant and stable feature of the binding mode.
Receptor Conformational Shift Movement of a key transmembrane helix upon ligand binding.Suggests a potential mechanism for receptor activation or modulation.

This table is illustrative and based on the general application of MD simulations in drug-receptor studies. researchgate.netresearchgate.net

MD simulations offer a dynamic view of the binding event, complementing static pictures and providing a more realistic understanding of how (S)-metaxalone might interact with its biological targets. unibo.it

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.gov Although specific molecular targets for metaxalone's muscle relaxant effects are not definitively established, docking could be employed as a virtual screening tool to identify potential protein targets and elucidate its binding mode at an atomic level. nih.gov

The docking process involves two main steps: sampling different conformations of the ligand within the binding site and then "scoring" these poses using a function that estimates the binding affinity. nih.gov For (S)-metaxalone, a library of potential biological targets (e.g., receptors in the central nervous system) could be prepared for a "blind docking" approach, where the entire protein surface is searched for potential binding sites. nih.gov Alternatively, if a putative binding site is known, a more focused "targeted docking" can be performed. 13.235.221

A typical molecular docking study of (S)-metaxalone would yield:

Binding Poses: The most likely three-dimensional orientation of (S)-metaxalone within the receptor's active site. 13.235.221

Binding Energy/Score: A numerical value (e.g., in kcal/mol) that estimates the binding affinity. Lower values typically indicate stronger binding. nih.gov

Interaction Analysis: A detailed map of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between (S)-metaxalone and the amino acid residues of the target protein. researchgate.net

Table 3: Hypothetical Molecular Docking Results for (S)-Metaxalone with a CNS Receptor

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
GABA Receptor Subunit -8.5Tyr157, Phe200Pi-Pi Stacking with phenoxy ring
Thr180Hydrogen bond with N-H group
Leu204, Val211Hydrophobic interaction with dimethyl groups
Voltage-Gated Ca²⁺ Channel -7.9Ser450Hydrogen bond with carbonyl oxygen
Asp454Hydrogen bond with N-H group
Ile475, Met478Hydrophobic interaction with phenoxy ring

This table presents hypothetical data to illustrate the typical output of a molecular docking analysis. nih.govresearchgate.net

Such an analysis would be crucial for generating hypotheses about the molecular mechanism of action of (S)-metaxalone, which could then be validated through experimental studies like site-directed mutagenesis.

Conformational Analysis and Stereoisomer Stability

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. lumenlearning.com For a flexible molecule like (S)-metaxalone, understanding its conformational preferences is key to understanding its interaction with chiral biological receptors.

Metaxalone exists as a chiral molecule, and its solid-state properties have been studied through the analysis of its polymorphs—different crystalline forms of the same compound. researchgate.net Racemic metaxalone has been shown to exist in at least two conformational polymorphs, designated Form A and Form B. researchgate.net Crystal structure analysis revealed that the metaxalone molecule adopts different conformations in these two forms. researchgate.net A key difference lies in the hydrogen bonding pattern of the imide group, which forms a catemer synthon in Form A and a dimer synthon in Form B. researchgate.net

Crucially, an enantiopure A-(S)-form has also been isolated and studied. researchgate.net X-ray analysis indicates its crystalline organization is similar to the racemic A-form. researchgate.net Thermochemical data provides insight into the relative stability of these forms. Under standard conditions, the thermodynamic stability follows the order: B-rac-1 < A-(S)-1 ≈ A-rac-1. researchgate.net This suggests that the racemic Form B is the most stable crystalline form at ambient conditions, while the enantiopure (S)-form has a stability comparable to the racemic A-form. researchgate.netresearchgate.net

Table 4: Comparison of Metaxalone Polymorphs

PolymorphChiralityMolecular ConformationKey Supramolecular SynthonThermodynamic Stability
Form A-rac RacemicAdopts a distinct conformation (Conformer A). researchgate.netImide-imide catemer. researchgate.netMetastable; less stable than Form B. researchgate.net
Form B-rac RacemicAdopts a different conformation (Conformer B). researchgate.netImide-imide dimer. researchgate.netMost stable form at ambient conditions. researchgate.netresearchgate.net
Form A-(S) Enantiopure (S)Crystalline organization is close to the A-rac form. researchgate.netNot specified, but likely similar to A-rac.Stability is approximately equal to A-rac-1. researchgate.net

This analysis highlights that both the specific conformation and the crystalline packing are critical determinants of the stability of (S)-metaxalone stereoisomers.

Predictive Modeling for Drug Discovery and Optimization

Predictive modeling, often powered by machine learning and artificial intelligence, uses existing data to build computational models that can forecast the properties of new or untested compounds. patheon.comwelltestingjournal.com For (S)-metaxalone, these techniques can be applied to optimize its therapeutic profile or to discover novel analogs with improved characteristics.

Quantitative Structure-Activity Relationship (QSAR) is a primary predictive modeling approach. nih.gov A QSAR model for (S)-metaxalone analogs would involve:

Data Collection: Assembling a dataset of metaxalone-like molecules with measured biological activity (e.g., muscle relaxant potency) and other properties like solubility or metabolic stability.

Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that encode its structural, physical, and chemical properties (e.g., molecular weight, logP, polar surface area, electronic properties).

Model Building: Using statistical or machine learning algorithms to create a mathematical equation that correlates the descriptors with the observed activity or property. nih.gov

Validation and Prediction: Testing the model's predictive power on an independent set of molecules and then using it to predict the activity of new, virtual compounds.

Beyond QSAR, predictive models can also forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. semanticscholar.orgnih.gov By analyzing the structure of (S)-metaxalone, these models can predict its likely metabolic pathways, potential for causing adverse effects, and pharmacokinetic behavior. patheon.com This allows for the early identification of potential liabilities and enables the design of new molecules that avoid these issues. patheon.comexpresspharma.in

Table 5: Application of Predictive Modeling for (S)-Metaxalone Optimization

Modeling ApproachInput Data (Descriptors)Predicted PropertyApplication
QSAR 2D/3D molecular descriptors, electronic properties (e.g., from DFT).Biological activity (e.g., receptor binding affinity, muscle relaxation).Guide the synthesis of new analogs with enhanced potency. nih.gov
ADMET Prediction Molecular fingerprints, physicochemical properties (logP, pKa).Solubility, bioavailability, metabolic sites, potential toxicity.Optimize the drug-like properties of new candidates and reduce late-stage failures. patheon.comnih.gov
Pharmacophore Modeling 3D arrangement of essential features from active molecules.A 3D template of required features for activity.Screen large chemical databases for novel scaffolds that match the pharmacophore.
Physicochemical Property Prediction Molecular structure.Lipinski's Rule of Five parameters, polar surface area (PSA).Ensure new designs have favorable properties for oral absorption. nih.gov

This table outlines potential applications of predictive modeling techniques in the context of drug discovery related to (S)-metaxalone. researchgate.net

By integrating these predictive tools, the process of drug discovery and optimization can be significantly accelerated, reducing the reliance on costly and time-consuming trial-and-error experimentation. patheon.comexpresspharma.in

Emerging Research Applications and Mechanistic Discoveries

Further Elucidation of Anti-Inflammatory and Immunomodulatory Roles

Beyond its newfound potential in nerve regeneration, research continues to unravel the anti-inflammatory and immunomodulatory properties of metaxalone (B1676338). While the exact mechanism of its muscle relaxant effects has been attributed to general central nervous system depression, studies are now pointing to more specific cellular and molecular actions. fda.govfda.gov

Recent in vitro studies have shown that metaxalone can suppress the production of key inflammatory cytokines. nih.gov In mouse macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, metaxalone was found to repress the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2. nih.gov Furthermore, it reduced the levels of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB), all of which are pivotal players in the inflammatory cascade. nih.gov

Another study investigating the effects of metaxalone on microglial cells, the resident immune cells of the central nervous system, provided further evidence of its anti-inflammatory capabilities. mdpi.com In this research, metaxalone was shown to counteract the inflammatory phenotype induced by interleukin-1β (IL-1β). mdpi.com It achieved this by decreasing the expression of pro-inflammatory cytokines TNF-α and IL-6, while increasing the expression of the anti-inflammatory cytokine IL-13. mdpi.com Mechanistically, metaxalone was found to inhibit the expression of NF-κB and increase the expression of PPARγ, a nuclear receptor known to downregulate the inflammatory response in microglia. mdpi.com

Q & A

Q. What are the primary challenges in analyzing the pharmacokinetics of (S)-metaxalone, and what methodologies address them?

Pharmacokinetic studies of (S)-metaxalone require careful consideration of its low solubility and variable bioavailability. Key methodologies include:

  • Dissolution Testing : Use USP Apparatus 2 (paddle) and 3 (BioDis) under varying pH conditions (1.5–7.4) to simulate gastrointestinal environments. Apparatus 3 is particularly useful for assessing pH-dependent release .
  • Bioanalytical Methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive quantification in plasma (detection limit: 0.98 ng/mL), critical for preclinical pharmacokinetic studies in rodent models .

Q. How can researchers address discrepancies in reported metabolic pathways of (S)-metaxalone?

Limited literature exists on (S)-metaxalone metabolism, but proposed approaches include:

  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to characterize hepatic metabolites in vitro (e.g., liver microsomes).
  • Comparative Studies : Cross-reference findings with structurally related compounds (e.g., muscle relaxants) to infer potential metabolic routes .

Q. What experimental designs are recommended for initial formulation stability studies of (S)-metaxalone?

  • Accelerated Stability Testing : Employ International Council for Harmonisation (ICH) Q1A guidelines, exposing formulations to 40°C/75% RH for 6 months.
  • Degradation Analysis : Use reverse-phase UPLC with photodiode array detection to monitor impurities (e.g., hydrolytic degradation products) under stress conditions (acid/alkali, oxidation) .

Advanced Research Questions

Q. How can factorial design optimize (S)-metaxalone nanosuspensions for enhanced bioavailability?

A 3²-factorial design is effective for nanosuspension optimization:

  • Variables : Poloxamer 407 concentration (X₁) and milling time (X₂).
  • Responses : Particle size (Y₁) and saturation solubility (Y₂).
  • Validation : Compare in vitro dissolution profiles (e.g., 85% release in 60 minutes) against commercial tablets (Skelaxin®) using USP Apparatus 2 .

Q. What methodological strategies resolve contradictions in bioavailability studies of (S)-metaxalone with food?

Contradictions arise from inherent variability in food effects. To address this:

  • Meta-Analysis : Pool data from cohort and case-control studies, adjusting for covariates (e.g., fat content of meals, dosing timing).
  • In Silico Modeling : Develop physiologically based pharmacokinetic (PBPK) models to predict food-drug interactions .

Q. How should researchers design in vivo studies to evaluate (S)-metaxalone’s neuroregenerative potential?

Based on City University of Hong Kong’s findings:

  • Animal Models : Use sciatic nerve crush injury in rodents, administering (S)-metaxalone orally (10–50 mg/kg/day).
  • Outcome Measures : Assess functional recovery via gait analysis (e.g., CatWalk system) and histopathology (axon density quantification) at 4–8 weeks post-injury .

Q. What validation criteria are critical for LC-MS/MS methods quantifying (S)-metaxalone in complex matrices?

Follow ICH M10 guidelines:

  • Specificity : No interference from plasma phospholipids or metabolites.
  • Accuracy/Precision : ≤15% deviation for intra-/inter-day assays.
  • Matrix Effects : Evaluate ion suppression/enhancement using post-column infusion .

Data Contradiction & Synthesis

Q. How can systematic reviews address heterogeneity in (S)-metaxalone efficacy studies?

  • Protocol Development : Define inclusion criteria (e.g., RCTs, observational studies with ≥20 participants).
  • Risk of Bias : Use Cochrane’s ROB-2 tool to assess blinding and attrition.
  • Quantitative Synthesis : Perform random-effects meta-analysis if I² >50%, reporting subgroup analyses (e.g., dose-response) .

Q. What statistical approaches reconcile conflicting dissolution data across (S)-metaxalone formulations?

  • Multivariate Analysis : Principal component analysis (PCA) to cluster dissolution profiles by excipient composition (e.g., HPMC vs. carbopol).
  • Equivalence Testing : Apply f₂ similarity factor (50–100) to compare test vs. reference formulations .

Methodological Resources

  • Experimental Design : Use software like Minitab or Design-Expert for factorial and response surface methodology (RSM) optimization .
  • Data Reporting : Adopt CONSORT guidelines for preclinical studies, detailing randomization, blinding, and sample size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.